molecular formula C16H15NO3 B5847263 4-acetyl-N-(4-methoxyphenyl)benzamide

4-acetyl-N-(4-methoxyphenyl)benzamide

Cat. No.: B5847263
M. Wt: 269.29 g/mol
InChI Key: FFMDYGDQTOGBFW-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an acetyl group at the 4-position and a 4-methoxyphenyl group attached via an amide linkage. This structural configuration confers distinct physicochemical properties, including moderate solubility in polar organic solvents and enhanced stability due to the electron-donating methoxy group.

Properties

IUPAC Name

4-acetyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-3-5-13(6-4-12)16(19)17-14-7-9-15(20-2)10-8-14/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMDYGDQTOGBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity Insights References
4-Acetyl-N-(4-methoxyphenyl)benzamide Acetyl at C4, methoxyphenyl amide Potential enzyme inhibition, anticancer -
N-(4-Methoxyphenyl)benzamide Lacks acetyl group Anticancer, antimicrobial
3-Chloro-N-(4-methoxyphenyl)benzamide Chloro at C3, methoxyphenyl amide Altered reactivity, possible antimicrobial
4-Acetyl-N-(2-cyanophenyl)benzamide Cyano at C2, acetyl at C4 Enhanced electronic properties
Benzamide, N-acetyl-4-methoxy- Acetyl and methoxy on benzamide core Antioxidant, antibacterial
N-(4-Aminophenyl)-3-methoxybenzamide Amino at C4, methoxy at C3 Improved hydrogen bonding, solubility
4-Acetyl-N-(4-methoxybenzothiazol-2-yl)benzamide Benzothiazole heterocycle, acetyl, methoxy Enzyme inhibition (e.g., DNA gyrase)

Impact of Substituents on Physicochemical Properties

  • Acetyl Group: Enhances electrophilic reactivity and target binding affinity. For example, the acetylated analogue in exhibits stronger antioxidant activity compared to non-acetylated variants .
  • Methoxy Group : Improves solubility (logP reduction) and stability via resonance effects. Para-substitution (as in the target compound) optimizes spatial orientation for target engagement .
  • Chloro/Cyano Groups: Electron-withdrawing substituents like chlorine () reduce solubility but increase reactivity in electrophilic substitution reactions .

Uniqueness of this compound

The combination of acetyl and para-methoxyphenyl groups distinguishes this compound:

Synergistic Electronic Effects : The acetyl group’s electron-withdrawing nature balances the methoxy group’s electron-donating properties, optimizing reactivity for nucleophilic interactions .

Target Selectivity : Structural alignment studies suggest the acetyl moiety fits into hydrophobic enzyme pockets, while the methoxyphenyl group facilitates hydrogen bonding with polar residues .

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